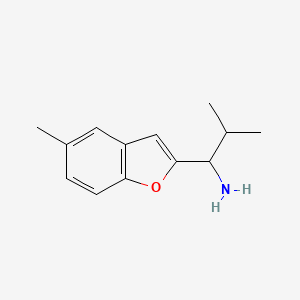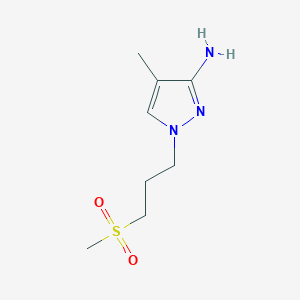![molecular formula C10H12N2O3S B13492889 2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Vorbereitungsmethoden
The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the N-cyclopropylacetamido derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biological Studies: Researchers investigate the biological activity of the compound, including its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(N-CYCLOPROPYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the 4-methyl group.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: Contains an oxazole ring instead of a thiazole ring.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID: Carboxylic acid group is at the 4-position instead of the 5-position.
The uniqueness of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12N2O3S |
|---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-5-8(9(14)15)16-10(11-5)12(6(2)13)7-3-4-7/h7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
INBBQZHVTDKUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


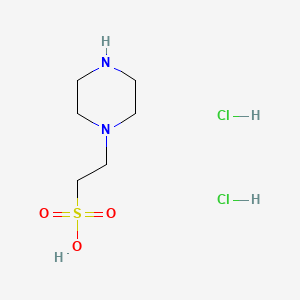
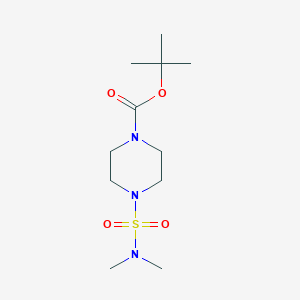
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
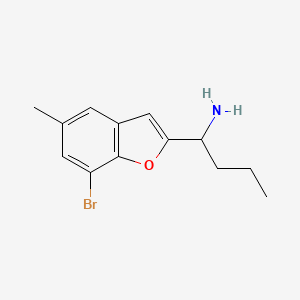
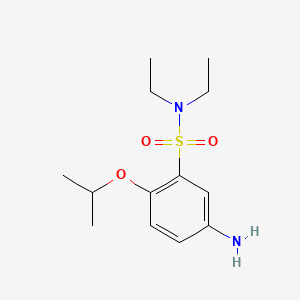
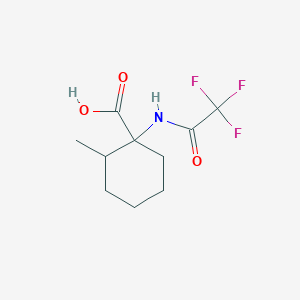
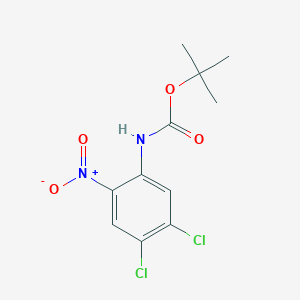
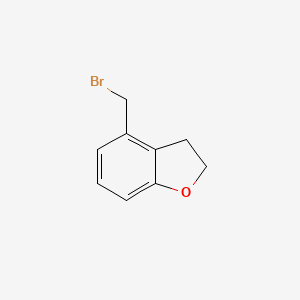
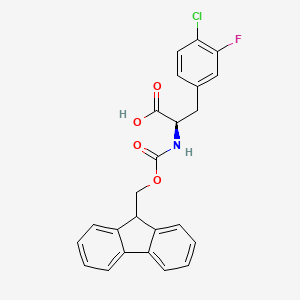
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
